2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile
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Overview
Description
2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl-substituted thioamide and a suitable nitrile. The reaction conditions often require a base such as potassium carbonate and a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring and the bromophenyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The dimethylaminophenyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-Chlorophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 2-(4-(3-Fluorophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile
Uniqueness
2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the thiazole ring and the dimethylaminophenyl group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16BrN3S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H16BrN3S/c1-24(2)18-8-6-14(7-9-18)10-16(12-22)20-23-19(13-25-20)15-4-3-5-17(21)11-15/h3-11,13H,1-2H3/b16-10+ |
InChI Key |
QCNKREQWWYAYGJ-MHWRWJLKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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